molecular formula C10H12O3 B2391291 Methyl 4-(methoxymethyl)benzoate CAS No. 1719-82-0

Methyl 4-(methoxymethyl)benzoate

Cat. No. B2391291
Key on ui cas rn: 1719-82-0
M. Wt: 180.203
InChI Key: SSICQFZFHOPSCI-UHFFFAOYSA-N
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Patent
US06759429B2

Procedure details

Under nitrogen atmosphere, a solution of 4-(hydroxymethyl)-benzoic acid (5.00 g) in DMF (200 mL) was cooled to 0° C., and thereto was added NaH (2.76 g, 60%). The mixture was stirred at the same temperature for 10 minutes, and stirred at room temperature for 20 minutes. The mixture was cooled to 0° C., and thereto were added DMF (100 mL) and iodomethane (18.7 g), and the mixuture was stirred at room temperature for 48 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=15/1) to give methyl 4-(methoxymethyl)benzoate (4.27 g, 72%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.[H-].[Na+].I[CH3:15].CN([CH:19]=[O:20])C>>[CH3:15][O:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:20][CH3:19])=[O:8])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
18.7 g
Type
reactant
Smiles
IC
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixuture was stirred at room temperature for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column (hexane/ethyl acetate=15/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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